molecular formula C11H22N2O2S B14016995 n-Cyclohexylpiperidine-1-sulfonamide CAS No. 5430-49-9

n-Cyclohexylpiperidine-1-sulfonamide

Cat. No.: B14016995
CAS No.: 5430-49-9
M. Wt: 246.37 g/mol
InChI Key: QYCLQUBIUYJNFA-UHFFFAOYSA-N
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Description

n-Cyclohexylpiperidine-1-sulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a sulfonamide functional group, a moiety widely recognized for its prevalence in pharmacologically active molecules . Sulfonamides have a significant history as antibacterial agents, where they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), effectively halting folate synthesis and exhibiting a bacteriostatic effect . Beyond their antibacterial applications, sulfonamide-containing compounds are utilized in a wide range of therapeutic areas, including as anticonvulsants, diuretics, and COX-2 inhibitors . The specific structure of this compound, which combines a lipophilic cyclohexyl group with a piperidine-linked sulfonamide, suggests potential for diverse biological activity and makes it a valuable scaffold for designing novel enzyme inhibitors or receptor modulators. Researchers may employ this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns or as a tool compound for investigating new biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5430-49-9

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

N-cyclohexylpiperidine-1-sulfonamide

InChI

InChI=1S/C11H22N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h11-12H,1-10H2

InChI Key

QYCLQUBIUYJNFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of n-Cyclohexylpiperidine-1-sulfonamide

General Synthetic Strategy

The synthesis of This compound typically involves the reaction of a piperidine derivative with a sulfonyl chloride bearing the cyclohexyl group or vice versa. The sulfonamide bond formation is a nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, releasing HCl and forming the sulfonamide linkage.

A representative reaction scheme is:

$$
\text{Piperidine} + \text{Cyclohexylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$

The reaction is commonly conducted in the presence of a base (e.g., pyridine) to neutralize the HCl formed.

Specific Methodologies and Research Findings

Method from Patent WO2014086098A1

A detailed synthetic method described in patent WO2014086098A1 involves:

  • Starting materials: A piperidine derivative and pyridine-3-sulfonyl chloride.
  • Reaction conditions: The piperidine amine is reacted with the sulfonyl chloride in the presence of pyridine as a base.
  • Yield: The process achieves yields around 82.9% for the sulfonamide product.
  • Purification: The product is purified by recrystallization or chromatographic methods.
  • Notes: This method is adaptable to synthesize cis or trans isomers depending on the starting materials and reaction conditions.

This patent also discusses the synthesis of related cyclohexylamine compounds with sulfonamide linkages, highlighting their pharmaceutical relevance, particularly for neuropsychiatric disorders.

Borrowing Hydrogen Catalysis Approach

An alternative approach involves borrowing hydrogen methodology, where alcohols and amines undergo catalytic transformation to form N-alkylated amines, which can be further functionalized to sulfonamides.

  • Example: N-cyclohexylpiperidine can be synthesized from cyclohexanol and piperidine using nickel catalysts with phenanthroline ligands.
  • Yield: Reported yields for N-cyclohexylpiperidine formation are approximately 76%.
  • Subsequent sulfonamide formation can be achieved by reacting this amine with sulfonyl chlorides under standard conditions.

This method offers a greener alternative by using alcohols as alkylating agents and avoiding alkyl halides.

Acid-Catalyzed Cyclization and Sulfonamide Formation

Research on acid-catalyzed cyclizations of tosylated piperidines shows that sulfonamide groups can be introduced efficiently, though care must be taken under strongly acidic conditions to avoid ring contraction or decomposition.

  • Example: Tosylation of amino-piperidine precursors followed by acid treatment can yield sulfonamide-functionalized piperidines.
  • Yields: Variable depending on substitution, with some examples showing up to 83% yield.
  • Stability: N-tosylpiperidines are generally stable but can undergo ring contraction under harsh acidic conditions, which is a consideration in synthesis planning.

Data Table Summarizing Preparation Methods

Methodology Starting Materials Reaction Conditions Yield (%) Notes Reference
Sulfonyl chloride + Piperidine Piperidine + Cyclohexylsulfonyl chloride Pyridine, room temperature, 18 h 82.9 Standard sulfonamide formation, adaptable to isomers
Borrowing hydrogen catalysis Cyclohexanol + Piperidine + Ni catalyst Reflux, xylene solvent 76 Green method; forms N-cyclohexylpiperidine intermediate
Acid-catalyzed cyclization + tosylation Amino-piperidine + TsCl + acid catalyst H2SO4 or TfOH, variable temp/time 83 Possible ring contraction side reactions; requires control

Mechanistic Insights and Reaction Optimization

  • The sulfonamide bond formation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur atom, displacing chloride ion.
  • Use of bases such as pyridine or triethylamine is crucial to scavenge HCl and drive the reaction to completion.
  • In borrowing hydrogen catalysis, the alcohol is first dehydrogenated to an aldehyde, which condenses with the amine, followed by hydrogenation to the alkylated amine.
  • Acid-catalyzed cyclizations require careful temperature and acid strength control to avoid undesired ring contractions or sulfonyl group transfers.

Chemical Reactions Analysis

Types of Reactions: n-Cyclohexylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

n-Cyclohexylpiperidine-1-sulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and polymers

Mechanism of Action

The mechanism of action of n-Cyclohexylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activities/Applications References
n-Cyclohexylpiperidine-1-sulfonamide (hypothetical structure) Not provided ~280–300 (estimated) Cyclohexyl, piperidine, sulfonamide Potential enzyme inhibition, anti-inflammatory
N-Cyclohexyl-3-(piperidine-1-sulfonyl)benzamide C₁₈H₂₆N₂O₃S 350.477 Benzamide, cyclohexyl, piperidine sulfonyl Not explicitly stated; likely protease inhibition
N-Cyclohexyl-N-ethylbenzenesulfonamide C₁₄H₂₁NO₂S 267.38 Cyclohexyl, ethyl, benzenesulfonamide Herbicidal, anti-malarial, anti-convulsant
N-[1-(aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide C₁₃H₂₇N₃O₂S 289.437 Aminomethyl cyclohexyl, methylpiperidine sulfonamide Not explicitly stated; potential CNS targeting

Structural and Functional Analysis

Molecular Weight and Lipophilicity

  • N-Cyclohexyl-3-(piperidine-1-sulfonyl)benzamide (MW 350.477) has the highest molecular weight due to the benzamide moiety, which increases lipophilicity and may enhance membrane permeability .
  • N-[1-(aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide (MW 289.437) has a lower molecular weight, with an aminomethyl group that could improve solubility and hydrogen-bonding capacity .

Substituent Effects on Bioactivity

  • The benzamide group in Compound 2 may facilitate interactions with aromatic residues in enzyme active sites, making it suitable for protease inhibition .
  • The aminomethyl group in Compound 4 introduces a primary amine, which could enable salt formation (e.g., hydrochloride) for improved stability or CNS penetration .

Pharmacological Potential

  • Sulfonamide derivatives like N-Cyclohexyl-N-ethylbenzenesulfonamide are reported to exhibit herbicidal and anti-convulsant activities, suggesting that this compound may share similar mechanisms via sulfonamide-mediated enzyme inhibition .
  • Piperidine-containing sulfonamides are often investigated as carbonic anhydrase or cyclooxygenase (COX) inhibitors, aligning with NSAID-like properties (e.g., anti-inflammatory effects) .

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) to maximize conversion .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.0–3.5 ppm (piperidine CH₂N), and δ 3.5–4.0 ppm (SO₂-N coupling) confirm structure .
    • ¹³C NMR : Sulfonamide carbon appears at δ 45–50 ppm.
  • FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹ validate sulfonamide formation .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₂₂N₂O₂S: 258.14 g/mol) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on sulfonamide’s hydrogen-bonding capacity .
  • QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) to predict logP, solubility, and IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize stable derivatives for synthesis .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Dose-Response Reevaluation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Confirmation : Verify compound purity (≥95% via HPLC) and stereochemistry (X-ray crystallography) to rule out batch variability .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C using rate constants from accelerated studies .
  • Excipient Compatibility : Test with common pharmaceutical carriers (e.g., lactose, PVP) using DSC to detect interactions .

Advanced: What mechanistic insights can be gained from studying the sulfonamide group’s role in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). Use Lineweaver-Burk plots for analysis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate sulfonamide’s binding site via loss of inhibitory activity .

Guidance for Rigorous Research Design

  • PICO Framework : Define Population (target enzyme), Intervention (compound), Comparison (control inhibitors), and Outcomes (IC₅₀, Ki) .
  • FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to drug discovery pipelines .
  • Data Validation : Cross-check spectral data with NIST databases and replicate assays in triplicate .

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